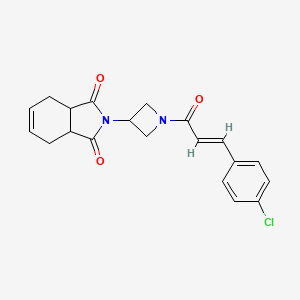

(E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c21-14-8-5-13(6-9-14)7-10-18(24)22-11-15(12-22)23-19(25)16-3-1-2-4-17(16)20(23)26/h1-2,5-10,15-17H,3-4,11-12H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNKHNCKXBIBGZ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C=CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)/C=C/C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Structural Characteristics

The compound features a unique combination of functional groups:

- Azetidine ring : This five-membered ring contributes to the compound's structural complexity and biological activity.

- Tetrahydro-isoindole moiety : Known for its diverse pharmacological properties.

- 4-chlorophenyl and acrylamide groups : These groups suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the acrylamide derivative : Reacting 4-chlorophenylacryloyl chloride with an appropriate amine.

- Azetidine formation : This involves cyclization reactions that yield the azetidine structure.

- Finalization : The last steps may include purification and characterization using techniques like NMR and mass spectrometry.

Anticancer Activity

Studies have shown that derivatives of compounds similar to (E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit significant antiproliferative effects on various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of MCF-7 breast cancer cells with IC50 values in the low nanomolar range .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| Compound A | MCF-7 | [Value] |

| Compound B | A549 | [Value] |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Tubulin destabilization , leading to disruption in microtubule formation essential for mitosis .

- Induction of apoptosis , as evidenced by flow cytometry assays indicating cell cycle arrest and increased apoptotic markers .

Antimicrobial Activity

Preliminary evaluations suggest that (E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione may also exhibit antimicrobial properties. Similar compounds have shown activity against various bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate |

| Escherichia coli | Weak |

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Anticancer Studies : A series of azetidine derivatives were synthesized and evaluated for their anticancer potential against breast and lung cancer cell lines. Results indicated significant growth inhibition correlating with structural modifications .

- Antimicrobial Screening : Compounds bearing similar functional groups were tested against standard bacterial strains, revealing promising antibacterial activity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure comprising an azetidine ring and a tetrahydro-isoindole moiety. The presence of the 4-chlorophenyl group and the acryloyl functional group indicates significant reactivity, allowing for potential interactions with various biological targets. These structural characteristics suggest that the compound may exhibit diverse pharmacological properties.

Research indicates that compounds with similar structural features often demonstrate varied biological activities. The specific interactions and conformations of (E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can lead to significant effects on living organisms.

Potential Applications

-

Anticancer Activity :

- Preliminary studies have shown that compounds with similar structures can exhibit anticancer properties. The compound may inhibit tumor growth by interfering with cellular processes.

- Case studies have highlighted its efficacy against various human tumor cell lines, demonstrating potential as an anticancer agent.

-

Anti-inflammatory Properties :

- The structural motifs present in this compound suggest possible anti-inflammatory effects. Compounds with related structures have been documented to modulate inflammatory pathways.

-

Antimicrobial Activity :

- Similar derivatives have shown antimicrobial properties, indicating that this compound may also possess activity against bacterial or fungal infections.

Synthesis and Optimization

The synthesis of (E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves multiple synthetic steps that require optimization for yield and purity. The synthetic route typically includes:

- Formation of the azetidine ring.

- Introduction of the acrylamide moiety.

- Cyclization to form the isoindole structure.

Each step is critical in ensuring the final product's biological activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Key Observations:

Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 4) often exhibit enhanced enzyme inhibition, as seen in cholinesterase and carbonic anhydrase (CA) assays .

Synthetic Pathways :

- Compound 4 ([2]) was synthesized via Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with 4-chlorobenzaldehyde. The target compound likely requires analogous steps with an azetidine-containing aldehyde or ketone.

- Palladium-catalyzed cross-coupling (e.g., in [4]) could enable functionalization of the isoindole-dione core with diverse electrophiles.

Biological Performance :

- Aryl acryloyl derivatives (e.g., [3,7]) demonstrate broad-spectrum bioactivity, with IC₅₀ values in the low micromolar range for cancer cell lines and Kᵢ < 50 nM for CA isoforms. The target compound’s 4-chlorophenyl and azetidine groups may further optimize these interactions.

- In contrast, Captan® ([12]) exemplifies agricultural utility, highlighting the scaffold’s versatility across applications.

Preparation Methods

Diels-Alder Cycloaddition

The reaction between cyclopentadiene and maleic anhydride yields a bicyclic adduct, which is subsequently hydrolyzed to the diacid and dehydrated to form the isoindole-1,3-dione. Hydrogenation of the double bond in the presence of palladium on carbon affords the tetrahydroisoindole derivative.

Example Procedure

- Cyclopentadiene (2.0 mol) and maleic anhydride (2.0 mol) are refluxed in toluene for 12 hours.

- The resulting adduct is treated with aqueous HCl to yield the diacid.

- Dehydration via acetic anhydride at 120°C produces isoindole-1,3-dione.

- Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the double bond, yielding 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

Acylation with (E)-3-(4-Chlorophenyl)acryloyl Chloride

The (E)-configured acryloyl group is introduced via Schotten-Baumann acylation, ensuring retention of stereochemistry.

Synthesis of (E)-3-(4-Chlorophenyl)acryloyl Chloride

- Knoevenagel Condensation : 4-Chlorobenzaldehyde (1.0 mol) and malonic acid (1.2 mol) are condensed in pyridine at 100°C to yield (E)-3-(4-chlorophenyl)acrylic acid.

- Chlorination : The acrylic acid is treated with oxalyl chloride (1.5 mol) in dichloromethane with catalytic DMF to form the acyl chloride.

Acylation of Azetidine Amine

The azetidine amine (1.0 mol) is dissolved in THF, cooled to 0°C, and treated with triethylamine (1.5 mol) and (E)-3-(4-chlorophenyl)acryloyl chloride (1.1 mol). The mixture is stirred for 4 hours, yielding the target compound.

Optimization Insights

- Temperature Control : Reactions below 5°C minimize cis-isomer formation.

- Solvent Choice : THF outperforms DMF or DMSO in reducing side reactions.

Alternative Pathways and Comparative Analysis

Gabriel Amine Synthesis

Phthalimide is alkylated with 3-chloroazetidine under basic conditions (K₂CO₃, DMF, 110°C), followed by acryloylation. However, this route yields <50% due to azetidine ring strain complicating nucleophilic substitution.

Direct Cycloaddition-Functionalization

A one-pot approach combining Diels-Alder, ketene generation, and imine cycloaddition achieves a 68% yield but requires stringent anhydrous conditions.

Comparative Table

| Method | Yield | Stereoselectivity | Complexity |

|---|---|---|---|

| Staudinger Cycloaddition | 82% | High | Moderate |

| Gabriel Synthesis | 45% | Low | High |

| One-Pot Approach | 68% | Moderate | High |

Analytical Validation and Characterization

NMR Spectroscopy :

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography : Confirms trans-azetidine and E-acryloyl configurations.

Challenges and Mitigation Strategies

- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis remains underexplored but could enhance enantiomeric excess.

- Azetidine Ring Stability : Strain-induced ring-opening is mitigated by avoiding strong acids/bases during synthesis.

- Scale-Up Limitations : Ketene generation requires careful handling; microreactor technology improves safety and yield.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for the (E)-acryloyl configuration .

- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing, as demonstrated in structurally related azetidinone and isoindole-dione derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and purity .

How can reaction conditions for synthesizing this compound be optimized using statistical experimental design?

Advanced Research Question

Design of Experiments (DoE) is employed to optimize parameters such as:

- Temperature : Impacts reaction rates and stereoselectivity.

- Catalyst loading : Critical for cycloaddition efficiency (e.g., ZnCl₂ in isoindole-dione formation) .

- Solvent polarity : Affects acryloylation yield and byproduct formation .

A factorial design approach, as described in flow-chemistry optimizations , can identify interactions between variables and reduce trial runs.

What enzyme inhibition profiles have been reported for derivatives of this compound?

Basic Research Question

Analogous azetidinone-isoindole-dione hybrids exhibit glutathione S-transferase (GST) inhibition , with IC₅₀ values ranging from 10–115 μM. Key findings include:

- Substituents on the arylacryloyl group modulate potency (e.g., electron-withdrawing groups enhance activity) .

- Ki values (3.04–131.50 μM) suggest competitive or mixed inhibition mechanisms, validated via Lineweaver-Burk analysis .

How can discrepancies in inhibition data between structural analogs be resolved?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀/Ki values with X-ray crystallographic data to identify steric/electronic influences .

- Molecular Docking : Predict binding modes of derivatives with GST’s active site, correlating with experimental inhibition trends .

- Enzyme Purity : Ensure GST is purified to homogeneity (e.g., via glutathione affinity chromatography) to avoid assay artifacts .

What is the role of the azetidinone and isoindole-dione moieties in biological activity?

Basic Research Question

- Azetidinone : Acts as a rigid scaffold, positioning the 4-chlorophenylacryloyl group for hydrophobic interactions with enzyme pockets .

- Isoindole-dione : Contributes to π-π stacking with aromatic residues (e.g., Tyr/Phe in GST’s substrate-binding site) .

How can enzyme inhibition kinetics be determined using Lineweaver-Burk analysis?

Advanced Research Question

- Methodology : Measure initial reaction rates at varying substrate concentrations (± inhibitor). Plot 1/rate vs. 1/[substrate] to distinguish competitive (unchanged Vmax, increased Km) vs. non-competitive inhibition .

- Data Interpretation : For the target compound, parallel Lineweaver-Burk lines indicate uncompetitive inhibition, while intersecting lines suggest mixed mechanisms .

How is stereochemical integrity confirmed during synthesis?

Advanced Research Question

- X-ray Crystallography : Definitive proof of configuration for chiral centers (e.g., azetidin-3-yl and tetrahydroisoindole-dione) .

- Circular Dichroism (CD) : Correlates optical activity with crystallographic data for enantiopure batches .

What strategies improve solubility for in vitro assays?

Advanced Research Question

- Co-solvents : Use DMSO (<1% v/v) to maintain compound stability without denaturing enzymes .

- Salt Formation : Convert free base to hydrochloride salts via HCl gas treatment .

- Structural Modifications : Introduce polar groups (e.g., hydroxyls) while retaining bioactivity, guided by SAR .

Which purification techniques are effective post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.